4-[4-(4-Ethoxybenzoyl)piperazin-1-YL]-6-methyl-2-(pyrrolidin-1-YL)pyrimidine
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Overview
Description
4-[4-(4-Ethoxybenzoyl)piperazin-1-YL]-6-methyl-2-(pyrrolidin-1-YL)pyrimidine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring, a pyrimidine ring, and an ethoxybenzoyl group. Its molecular formula is C20H28N4O2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-Ethoxybenzoyl)piperazin-1-YL]-6-methyl-2-(pyrrolidin-1-YL)pyrimidine typically involves multiple steps. One common method involves the reaction of 4-ethoxybenzoyl chloride with piperazine to form 4-(4-ethoxybenzoyl)piperazine. This intermediate is then reacted with 6-methyl-2-(pyrrolidin-1-yl)pyrimidine under specific conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring.
Chemical Reactions Analysis
Types of Reactions
4-[4-(4-Ethoxybenzoyl)piperazin-1-YL]-6-methyl-2-(pyrrolidin-1-YL)pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-[4-(4-Ethoxybenzoyl)piperazin-1-YL]-6-methyl-2-(pyrrolidin-1-YL)pyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including as a candidate for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[4-(4-Ethoxybenzoyl)piperazin-1-YL]-6-methyl-2-(pyrrolidin-1-YL)pyrimidine involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved often include signal transduction and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Benzylpiperazin-1-yl)pyrimidine
- 4-(4-Methylpiperazin-1-yl)pyrimidine
- 4-(4-Phenylpiperazin-1-yl)pyrimidine
Uniqueness
What sets 4-[4-(4-Ethoxybenzoyl)piperazin-1-YL]-6-methyl-2-(pyrrolidin-1-YL)pyrimidine apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for targeted research and development .
Properties
Molecular Formula |
C22H29N5O2 |
---|---|
Molecular Weight |
395.5 g/mol |
IUPAC Name |
(4-ethoxyphenyl)-[4-(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C22H29N5O2/c1-3-29-19-8-6-18(7-9-19)21(28)26-14-12-25(13-15-26)20-16-17(2)23-22(24-20)27-10-4-5-11-27/h6-9,16H,3-5,10-15H2,1-2H3 |
InChI Key |
AWPQDYLQNXJXBQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC(=NC(=C3)C)N4CCCC4 |
Origin of Product |
United States |
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